
1-(3-Fluoro-5-methylphenyl)propan-2-one
Übersicht
Beschreibung
1-(3-Fluoro-5-methylphenyl)propan-2-one, also known as 3-Fluoro-5-methylphenyl propan-2-one and abbreviated as 3FMPP, is a fluorinated analog of phenylpropan-2-one. It is a white crystalline solid with a melting point of 114-116°C and a boiling point of 188-190°C. 3FMPP has a wide range of applications in scientific research, including its use as a ligand in organic synthesis and as a reagent in biochemical reactions.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Characterization
- Detailed structural analysis and characterization of various cathinones have been conducted, highlighting the significance of 1-(3-Fluoro-5-methylphenyl)propan-2-one derivatives in this domain. Techniques such as FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction were employed to determine the structures of these compounds, emphasizing their importance in the field of molecular structure studies (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Crystallography and Material Sciences
- The compound's implications in crystallography and material sciences are significant, as demonstrated by the synthesis, crystal growth, and characterization studies of 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. These studies revealed the monoclinic system of the compound and delved into its physical properties, including band gap energy estimations and theoretical calculations of molecular hyperpolarizability, showcasing the potential of this compound in material sciences (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Photophysical and Electronic Properties
- Research into the photophysical and electronic properties of derivatives related to this compound has revealed their potential in creating multifunctional molecular logic systems. The synthesized compounds have demonstrated significant applications as pH-controlled molecular switches, protic solvent polarity sensors, and fluorescence quenchers in the presence of specific metal ions, suggesting their use in advanced electronic and sensor technologies (Zhang, Su, Ma, & Tian, 2008).
Anticancer Research
- A novel derivative synthesized through a one-pot method showed promising anticancer activity against specific cancer cell lines. This highlights the potential therapeutic applications of this compound derivatives in medical research and pharmaceutical development (Kumar et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-fluoro-5-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAOKXICMDMQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




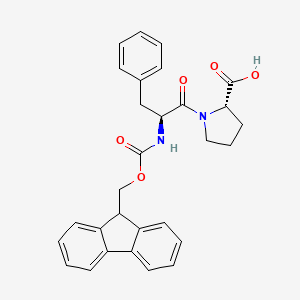

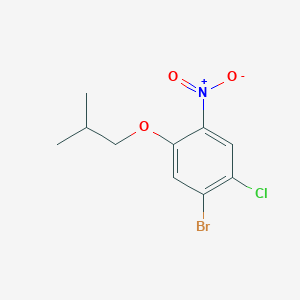
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)
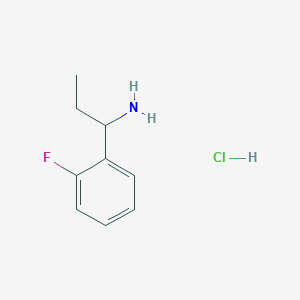
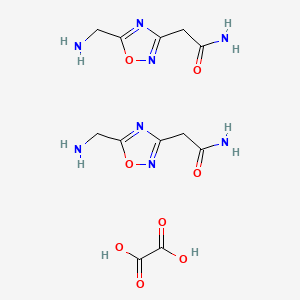

amine](/img/structure/B1450369.png)
![8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1450372.png)

amine](/img/structure/B1450375.png)
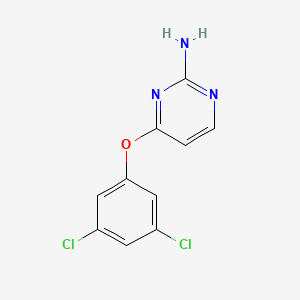
![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)